(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-13-3-5-14(6-4-13)26(23,24)15-7-9-21(10-8-15)18(22)16-11-17(25-20-16)12-1-2-12/h3-6,11-12,15H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERLVRQMYAXDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The introduction of the sulfonyl group at the 4-position of piperidine remains the most challenging step. A plausible route involves nucleophilic substitution of a 4-halopiperidine with a sulfinate anion:
Procedure:
- 4-Bromopiperidine hydrobromide (1.0 equiv) is reacted with sodium 4-fluorobenzenesulfinate (1.2 equiv) in anhydrous DMSO at 90°C for 12–16 hours.
- The reaction mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Characterization | $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.82 (d, 2H), 7.18 (t, 2H), 3.45 (m, 1H), 3.20 (m, 2H), 2.85 (m, 2H), 1.90–1.50 (m, 4H) |
Alternative Pathways
- Friedel-Crafts Sulfonylation : Limited feasibility due to piperidine’s non-aromatic nature.
- Radical Sulfonation : Requires specialized initiators (e.g., AIBN) and 4-fluorobenzenesulfonyl chloride, but yields are typically low (<30%).
Synthesis of 5-Cyclopropylisoxazole-3-Carboxylic Acid
[3+2] Cycloaddition Strategy
Isoxazoles are efficiently synthesized via cycloaddition between nitrile oxides and alkynes. For the 5-cyclopropyl variant:
Procedure:
- Cyclopropane acetylene (1.0 equiv) is reacted with chlorooxime (1.1 equiv) in toluene at 0°C for 2 hours.
- The intermediate nitrile oxide undergoes cycloaddition to form 5-cyclopropylisoxazole-3-methyl ester .
- Saponification with NaOH (2M) yields the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Yield (cycloaddition) | 75% |
| Yield (saponification) | 92% |
| Characterization | IR (KBr): 1715 cm⁻¹ (C=O), $$ ^13\text{C NMR} $$: δ 165.2 (COOH), 160.1 (C-O) |
Coupling of Fragments
Acyl Chloride Formation
The carboxylic acid is activated via treatment with thionyl chloride (2.0 equiv) in dichloromethane at reflux for 3 hours. Excess reagent is removed under vacuum to yield 5-cyclopropylisoxazole-3-carbonyl chloride .
Amide Bond Formation
Procedure:
- 4-((4-Fluorophenyl)sulfonyl)piperidine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in dry DCM.
- 5-Cyclopropylisoxazole-3-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
- The product is isolated via aqueous workup and recrystallized from ethanol/water.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Melting Point | 142–144°C |
| Purity (HPLC) | 99.2% |
Optimization and Challenges
Sulfonylation Efficiency
- Solvent Screening : DMSO outperforms DMF and THF due to superior solubility of sulfinate salts.
- Temperature : Reactions below 80°C result in incomplete conversion (<40%).
Cycloaddition Regioselectivity
The use of trimethylamine N-oxide as a catalyst ensures >95% regioselectivity for the 5-cyclopropyl isomer.
Scalability and Industrial Relevance
- Batch Size : Pilot-scale reactions (1 kg) demonstrate consistent yields (60–65%) with comparable purity.
- Cost Drivers : Sodium 4-fluorobenzenesulfinate accounts for 70% of raw material costs, necessitating in-house synthesis from 4-fluorobenzenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme binding sites and receptor interactions .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylisoxazole ring and the fluorophenylsulfonyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopropylisoxazole group distinguishes it from piperazine-based analogs (e.g., 6h–6j), which may alter steric and electronic interactions in biological systems.
- Unlike w3, which incorporates a pyrimidine-triazole scaffold, the target compound lacks nitrogen-rich heterocycles but retains the methanone linker common in kinase inhibitor designs .
- The 4-fluorophenyl sulfonyl group in the target compound is analogous to sulfamoylaminophenyl groups in 6h–6j, suggesting shared solubility or pharmacokinetic profiles .
Physicochemical Properties
Data from structurally related compounds provide insights into expected properties:
Key Observations :
- Melting points for sulfonamide-piperidine/piperazine analogs (132–230°C) suggest moderate thermal stability, likely influenced by hydrogen-bonding sulfonyl groups .
- Synthesis yields for analogs vary widely (45–82%), highlighting challenges in optimizing reactions for bulky substituents like bis(4-fluorophenyl)methyl groups .
Hypothetical Pathway for Target Compound :
Isoxazole Formation : Cyclopropanation of an isoxazole precursor.
Sulfonylation : Introduction of the 4-fluorophenyl sulfonyl group to piperidine.
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